Hydroxy-gamma-Sanshool

Description

Properties

IUPAC Name |

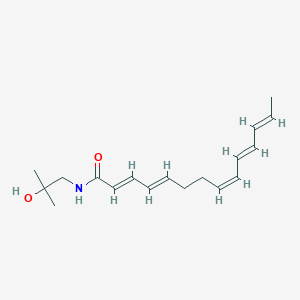

(2E,4E,8Z,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(2,3)21/h4-9,12-15,21H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8-,13-12+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPPMKFSMRODIQ-JDXPBYPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C\CC/C=C/C=C/C(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hydroxy-gamma-Sanshool: Natural Sources and Advanced Extraction Methodologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxy-gamma-sanshool, a polyunsaturated N-alkylamide, is a key bioactive compound responsible for the unique tingling and numbing sensory properties of spices derived from the Zanthoxylum genus. Beyond its organoleptic characteristics, this molecule has garnered significant interest for its diverse pharmacological activities, including antioxidant and anti-inflammatory effects.[1][2] This guide provides a comprehensive overview of the primary natural sources of hydroxy-gamma-sanshool and details advanced, field-proven methodologies for its extraction and purification. We will explore the causality behind experimental choices, from initial raw material processing to final chromatographic polishing, offering self-validating protocols designed for reproducibility and high-purity yields. This document serves as a technical resource for researchers in natural product chemistry, pharmacology, and drug development seeking to isolate and investigate this promising compound.

Part 1: Principal Natural Sources of Hydroxy-gamma-Sanshool

Hydroxy-gamma-sanshool is an alkylamide predominantly found in various species of the Zanthoxylum genus (Family: Rutaceae).[3][4] The primary commercial and research sources are the pericarps, or fruit husks, of these plants, which are commonly known as Sichuan or Szechuan peppercorns.

The most notable species include:

-

Zanthoxylum bungeanum (Red Sichuan Pepper): Widely cultivated and utilized, this species is a rich source of several sanshool analogues, including hydroxy-gamma-sanshool.[3][5]

-

Zanthoxylum armatum (Green Sichuan Pepper or "Tengjiao"): This species is also a significant source, and studies have analyzed the content of various sanshools in its fruit and leaves.[6][7][8] Research indicates that sanshool content in the pericarp accumulates during fruit maturation, suggesting a translocation from the leaves.[9]

-

Zanthoxylum piperitum (Japanese Pepper or "Sansho"): A staple in Japanese cuisine, its pericarps are also a well-documented source of various sanshools.[10][11]

While the pericarp contains the highest concentration, other parts of the plant, such as the leaves, have been found to contain sanshools, though typically in lower quantities.[9] The precise composition and concentration of individual sanshools, including hydroxy-gamma-sanshool, can vary significantly based on the species, cultivar, geographical origin, and harvest time.[7][9]

| Table 1: Overview of Primary Natural Sources and Compound Location | | :--- | :--- | :--- | | Species | Common Name | Primary Plant Part | | Zanthoxylum bungeanum** | Red Sichuan Pepper, Huajiao | Pericarp (Fruit Husk) | | Zanthoxylum armatum** | Green Sichuan Pepper, Tengjiao | Pericarp (Fruit Husk) | | Zanthoxylum piperitum** | Japanese Pepper, Sansho | Pericarp (Fruit Husk) |

Part 2: Foundational Principles of Extraction and Purification

The chemical structure of hydroxy-gamma-sanshool—a long-chain, polyunsaturated N-alkylamide—dictates the logic of its extraction and purification.[1] Its amide group provides some polarity, while the long alkyl chain imparts significant non-polar character, making it soluble in a range of organic solvents. However, the polyunsaturated nature of this chain also renders the molecule susceptible to oxidative degradation and isomerization, a critical consideration for process development.[10][12]

The overarching strategy involves two main stages:

-

Crude Extraction: Liberating the sanshools from the plant matrix into a solvent.

-

Purification: Separating the target hydroxy-gamma-sanshool from other closely related alkylamides (e.g., hydroxy-alpha-sanshool, hydroxy-beta-sanshool), lipids, and pigments.[2][5]

Two principal extraction philosophies are employed: "green" extraction using supercritical fluids and conventional extraction using organic solvents, which can be enhanced with physical methods.

Part 3: Extraction Methodologies and Protocols

Methodology A: Supercritical Fluid Extraction (SFE)

Expertise & Experience: SFE, particularly with supercritical CO₂, is the preferred modern method for extracting thermolabile and easily oxidized compounds like sanshools.[13][14] Carbon dioxide in its supercritical state (above 31.1 °C and 73.8 bar) exhibits properties of both a liquid and a gas, allowing it to effuse through the solid matrix like a gas and dissolve compounds like a liquid.[15] The primary advantage is selectivity; by fine-tuning pressure and temperature, the solvating power of CO₂ can be precisely controlled.[16] Higher pressures are generally required to efficiently extract the less volatile, higher molecular weight polyene amides. The process is solvent-free, as the CO₂ is simply vented as a gas post-extraction, yielding a clean, concentrated extract.

Experimental Protocol: Supercritical CO₂ Extraction

-

Material Preparation: Dry the Zanthoxylum pericarps at low heat (40-50°C) to a moisture content of <10%. Grind the dried pericarps to a consistent particle size (e.g., 20-40 mesh) to maximize surface area for extraction.

-

Extractor Loading: Load the ground plant material into the SFE vessel.

-

Parameter Setting:

-

Set the extraction vessel temperature to 40-50°C.

-

Pressurize the system with CO₂ to 20-30 MPa (200-300 bar).

-

Set the separator vessel temperature and pressure to conditions that ensure the precipitation of the extract (e.g., 40°C and 5 MPa).

-

-

Extraction: Initiate the CO₂ flow through the vessel. The supercritical fluid will dissolve the sanshools and other lipophilic compounds.

-

Collection: The CO₂-extract mixture flows to the separator, where the pressure drop causes the CO₂ to return to its gaseous state and the extract to precipitate and collect at the bottom.

-

Completion: Continue the extraction until the yield diminishes. The resulting product is a concentrated oleoresin rich in sanshools.

Visualization of SFE Workflow

Caption: Supercritical Fluid Extraction (SFE) workflow for sanshools.

Methodology B: Ultrasound-Assisted Enzymatic Extraction (UAEE)

Expertise & Experience: This enhanced solvent extraction method leverages a dual mechanism for superior efficiency compared to simple maceration.[6] Enzymatic pre-treatment (using cellulases, pectinases) degrades the plant cell walls, increasing porosity and facilitating solvent penetration. Subsequent ultrasound application creates acoustic cavitation—the formation and collapse of microscopic bubbles—which generates powerful microjets that further disrupt cell structures, enhancing mass transfer of the target compounds into the solvent.[6] This synergy results in higher yields in shorter extraction times. An ethanol-water mixture is often used as the solvent; the water component aids enzyme activity, while the ethanol efficiently solubilizes the alkylamides.

Experimental Protocol: UAEE

-

Material Preparation: Use hydrodistillation residue of Zanthoxylum pericarps or finely ground dried pericarps.

-

Enzymatic Hydrolysis:

-

Solvent Addition: Add ethanol to the slurry to achieve the desired final concentration (e.g., 70%).

-

Ultrasonic Extraction:

-

Place the vessel containing the slurry into an ultrasonic bath or use a probe sonicator.

-

Apply ultrasound at a specified power (e.g., 200 W) for 30-60 minutes.[6] Monitor the temperature to prevent degradation of the sanshools.

-

-

Solid-Liquid Separation: Centrifuge the mixture at high speed (e.g., 5000 x g) and collect the supernatant.

-

Concentration: Remove the solvent from the supernatant using a rotary evaporator under reduced pressure to obtain the crude extract.

Visualization of UAEE Workflow

Caption: Ultrasound-Assisted Enzymatic Extraction (UAEE) workflow.

Part 4: High-Purity Purification Strategies

The crude extract, whether from SFE or solvent extraction, is a complex mixture. A multi-step chromatographic purification is essential to isolate hydroxy-gamma-sanshool.

Experimental Protocol: Two-Step Chromatographic Purification

Step 1: Silica Gel Column Chromatography (Medium-Pressure Liquid Chromatography)

Causality: This step serves as a bulk fractionation to separate compounds based on polarity. Silica gel is a polar stationary phase. Non-polar compounds like lipids and certain pigments will elute first with non-polar solvents (e.g., hexane, petroleum ether), while the more polar sanshools will be retained. A gradient of increasing solvent polarity is then used to selectively elute the sanshools, separating them from highly polar compounds like polyphenols.[17][18]

-

Column Packing: Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., petroleum ether) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.[17] After drying, carefully load this onto the top of the packed column.

-

Gradient Elution: Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether). Gradually increase the polarity by introducing a more polar solvent like ethyl acetate.[18]

-

Fraction Collection: Collect eluent fractions continuously and monitor them by Thin-Layer Chromatography (TLC) to identify fractions containing sanshools.

-

Pooling and Concentration: Pool the fractions rich in hydroxy-sanshools (identified by comparison with a standard on TLC) and concentrate them using a rotary evaporator.[17]

Step 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Causality: This is a high-resolution polishing step. A reversed-phase column (e.g., C18) is used, where the stationary phase is non-polar. This inverts the elution order from the silica column. A polar mobile phase (e.g., acetonitrile/water) is used, and compounds elute based on their hydrophobicity. The subtle structural differences between sanshool isomers (e.g., position and stereochemistry of double bonds) lead to different retention times, allowing for their separation and the isolation of pure hydroxy-gamma-sanshool.[5]

-

System Preparation: Equilibrate a semi-preparative C18 HPLC column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).

-

Sample Preparation: Dissolve the enriched fraction from the silica gel column in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Elution: Inject the sample onto the column and run a gradient or isocratic elution method optimized for separating sanshool isomers.

-

Peak Collection: Monitor the eluent with a UV detector (sanshools absorb around 270 nm) and collect the peak corresponding to the retention time of hydroxy-gamma-sanshool.[9]

-

Final Processing: Concentrate the collected fraction, typically by rotary evaporation followed by drying under high vacuum, to yield the purified compound. Purity should be confirmed using analytical HPLC and identity confirmed by LC-MS and NMR.

Visualization of the Complete Purification Workflow

Caption: A comprehensive workflow for purifying hydroxy-gamma-sanshool.

Part 5: Comparative Data and Quality Control

Effective isolation requires a self-validating system where the output of each step is analytically confirmed.

| Table 2: Comparison of Extraction and Purification Methodologies | | :--- | :--- | :--- | :--- | :--- | | Method | Principle | Typical Purity (Post-Step) | Advantages | Considerations | | Supercritical Fluid Extraction | Green solvent extraction | 10-30% (in oleoresin) | High selectivity, no solvent residue, good for thermolabile compounds.[13][14] | High initial equipment cost. | | Ultrasound-Assisted Enzymatic Ext. | Cell wall disruption | 5-15% (in crude extract) | High yield, reduced extraction time.[6] | Potential for localized heating, requires enzyme optimization. | | Silica Gel Chromatography | Normal-phase adsorption | 50-80% | High loading capacity, cost-effective for bulk separation.[18] | Requires significant solvent volumes, lower resolution. | | Semi-Preparative HPLC | Reversed-phase partition | >95% | High resolution for isomer separation, high purity achievable.[5] | Lower loading capacity, high cost of solvents and columns. |

Conclusion

The isolation of high-purity hydroxy-gamma-sanshool from its natural Zanthoxylum sources is a multi-faceted process that hinges on a sound understanding of its chemical properties. Supercritical fluid extraction represents the state-of-the-art for obtaining a clean, concentrated crude extract, while enhanced solvent extraction methods offer high-yield alternatives. A subsequent two-step purification strategy, combining the high capacity of silica gel column chromatography with the high resolution of reversed-phase HPLC, is a robust and validated pathway to achieving the purity required for pharmacological research and drug development applications. Each step must be guided by rigorous analytical quality control to ensure the integrity and identity of the final compound.

References

- Sanshools from Zanthoxylum genus and their antioxidant properties in vitro and in vivo. (2024). Frontiers in Nutrition.

- Supercritical CO2 Extraction of Volatile Oil and α-Sanshool from Zanthoxylum bungeanum. (2020). FOOD SCIENCE.

- Hydroxy-γ-sanshool from Zanthoxylum bungeanum (prickly ash) induces apoptosis of human colorectal cancer cell by activating P53 and Caspase 8.

- Method for extracting hydroxyl sanshool from zanthoxylum oil. (CN102690208B).

- Alkamides in Zanthoxylum Species: Phytochemical Profiles and Local Anesthetic Activities. (2024). MDPI.

- Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum. MDPI.

- Ultrasound-assisted enzymatic extraction of hydroxy-sanshool compounds from the hydrodistillation residue of two Sichuan peppers: optimization, quantification and pungent taste contribution evalu

- Content of hydroxy sanshool in the leaves and pericarps of ZBM at different harvest periods.

- Heat map of hydroxyl-sanshools, linalool and limonene contents in Z. armatum..

- Synthesis of γ-Sanshool and Hydroxy-γ-sanshool. (2014).

- Synthesis of hydroxy-α-sanshool.

- Protective Effects of Four Structurally Distinct Sanshools Ameliorate Dextran Sodium Sulfate-Induced Ulcerative Colitis by Restoring Intestinal Barrier Function and Modulating the Gut Microbiota. (2024).

- Chemistry and Pharmacology of Alkylamides from Natural Origin. (2020).

- Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum. (2023).

- Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals.

- Hydroxy-α-sanshool. Wikipedia.

- Chemistry and Pharmacology of Alkylamides from Natural Origin. (2020).

- Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds

- Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. (2022).

- SUPERCRITICAL FLUID EXTRACTION OF VOLATILE AND NON-VOLATILE COMPOUNDS

- A review on pharmacological activities and phytochemical constituents of Zanthoxylum arm

- Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC.

- Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum. MDPI.

Sources

- 1. Frontiers | Sanshools from Zanthoxylum genus and their antioxidant properties in vitro and in vivo [frontiersin.org]

- 2. Protective Effects of Four Structurally Distinct Sanshools Ameliorate Dextran Sodium Sulfate-Induced Ulcerative Colitis by Restoring Intestinal Barrier Function and Modulating the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxy-α-sanshool - Wikipedia [en.wikipedia.org]

- 5. Hydroxy-γ-sanshool from Zanthoxylum bungeanum (prickly ash) induces apoptosis of human colorectal cancer cell by activating P53 and Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrasound-assisted enzymatic extraction of hydroxy-sanshool compounds from the hydrodistillation residue of two Sichuan peppers: optimization, quantification and pungent taste contribution evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A review on pharmacological activities and phytochemical constituents of Zanthoxylum armatum DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]

- 15. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. CN102690208B - Method for extracting hydroxyl sanshool from zanthoxylum oil - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Isolation of Hydroxy-γ-Sanshool

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of hydroxy-γ-sanshool, a bioactive alkylamide found in plants of the Zanthoxylum genus. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Sanshools and Their Pungent Allure

The genus Zanthoxylum, commonly known as prickly ash or Sichuan pepper, is renowned for producing a unique tingling and numbing sensation upon consumption. This characteristic organoleptic property is attributed to a class of bioactive N-alkylamides known as sanshools.[1] Among these, hydroxy-γ-sanshool has garnered significant interest for its potential pharmacological activities, including antioxidant and pro-apoptotic effects.[2][3] This guide delves into the scientific journey of this intriguing molecule, from its initial discovery to the detailed methodologies for its isolation and characterization.

The Discovery of a Novel Sanshool: Hydroxy-γ-sanshool

The initial discovery of γ-sanshool and its hydroxylated counterpart, hydroxy-γ-sanshool, can be traced back to the phytochemical investigation of the pericarps of Zanthoxylum ailanthoides.[1] Through meticulous extraction and spectroscopic analysis, researchers were able to identify these compounds as new pungent principles within this plant species. Their structures were elucidated as (2E, 4E, 8Z, 10E, 12E)-N-isobutyl-2, 4, 8, 10, 12-tetradecapentaenamide for γ-sanshool and (2E, 4E, 8Z, 10E, 12E)-2'-hydroxy-N-isobutyl-2, 4, 8, 10, 12-tetradecapentaenamide for hydroxy-γ-sanshool, respectively, based on chemical and spectroscopic evidence.[1]

A Conceptual Workflow for the Isolation and Purification

The isolation of hydroxy-γ-sanshool from its natural source requires a multi-step approach designed to separate it from a complex mixture of related alkylamides and other plant metabolites. The following diagram illustrates a logical workflow for this process.

Caption: A generalized workflow for the isolation and characterization of hydroxy-γ-sanshool.

Detailed Experimental Protocols

The following protocols are synthesized from established methods for the isolation of sanshools and adapted for the specific target of hydroxy-γ-sanshool.

Part 1: Extraction of Crude Sanshools

The initial step involves the extraction of the sanshool-rich fraction from the plant material. Supercritical fluid extraction (SFE) with CO2 is a modern and efficient method, while traditional solvent extraction remains a viable alternative.

Protocol 1A: Supercritical Fluid Extraction (SFE)

-

Preparation of Plant Material: Grind the dried pericarps of the chosen Zanthoxylum species (e.g., Z. bungeanum or Z. ailanthoides) to a fine powder.

-

SFE Parameters:

-

Pressure: 25-35 MPa

-

Temperature: 40-50°C

-

CO2 Flow Rate: 2-3 L/min

-

Co-solvent (optional): 5-10% Ethanol

-

-

Extraction: Load the powdered plant material into the extraction vessel and perform the extraction for 2-4 hours.

-

Collection: Collect the extract from the separator. The resulting oleoresin will be rich in sanshools.

Protocol 1B: Solvent Extraction

-

Maceration: Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional agitation.[4]

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Part 2: Purification of Hydroxy-γ-Sanshool

The crude extract contains a mixture of sanshool analogs and other phytochemicals. A combination of chromatographic techniques is necessary to isolate hydroxy-γ-sanshool to a high degree of purity.

Protocol 2A: Silica Gel Column Chromatography

This step serves as a preliminary purification to separate the sanshools from more polar and non-polar impurities.

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Gradient Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example:

-

100% n-hexane

-

n-hexane:ethyl acetate (95:5, 90:10, 80:20, 70:30, 50:50, v/v)

-

100% ethyl acetate

-

-

Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm). Pool the fractions containing the target compound based on their TLC profiles.

Protocol 2B: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, semi-preparative HPLC is the method of choice. A reversed-phase column is typically used for separating the structurally similar sanshool analogs.

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. A typical gradient might be:

-

Start with 45% acetonitrile in water.

-

Linearly increase to 65% acetonitrile over 30 minutes.

-

Increase to 100% acetonitrile over 5 minutes and hold for 5 minutes.

-

Return to initial conditions and equilibrate the column.[5]

-

-

Flow Rate: 2-5 mL/min.

-

Detection: UV detector set at 270 nm.[6]

-

Injection and Collection: Inject the enriched fraction from the silica gel column. Collect the peak corresponding to the retention time of hydroxy-γ-sanshool. Multiple injections may be necessary to process the entire sample.

-

Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

Structural Elucidation and Characterization

Once isolated, the identity and purity of hydroxy-γ-sanshool must be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. The following table summarizes the key 1H and 13C NMR spectral data for hydroxy-γ-sanshool.[7]

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | δ (ppm) |

| ~7.25 (m, 1H) | ~166.5 (C=O) |

| ~6.50-6.00 (m, 5H) | ~145.1, 142.8, 131.0, 129.5, 128.7, 125.4 (olefinic C) |

| ~5.80 (d, J = 15.2 Hz, 1H) | ~47.2 (CH₂) |

| ~3.20 (t, J = 6.4 Hz, 2H) | ~28.6 (CH) |

| ~2.20 (q, J = 6.8 Hz, 2H) | ~26.5 (CH₃) |

| ~1.80 (sept, J = 6.8 Hz, 1H) | |

| ~1.25 (s, 6H) | |

| ~0.90 (d, J = 6.8 Hz, 6H) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. In electrospray ionization (ESI) mass spectrometry, hydroxy-γ-sanshool will typically show a protonated molecular ion [M+H]⁺. The fragmentation pattern will involve characteristic losses of water from the hydroxyl group and cleavage of the alkyl chain.

Bioactivity of Hydroxy-γ-sanshool

Hydroxy-γ-sanshool has demonstrated notable biological activities, making it a compound of interest for further pharmacological investigation.

-

Antioxidant Activity: Studies have shown that hydroxy-γ-sanshool possesses significant antioxidant properties.[2] This activity is attributed to its ability to scavenge free radicals, which is enhanced by the presence of the hydroxyl group in its structure.[2]

-

Apoptosis Induction in Cancer Cells: Research has indicated that hydroxy-γ-sanshool can induce apoptosis (programmed cell death) in human colorectal cancer cells.[3] This effect is mediated through the activation of key signaling pathways involving p53 and Caspase 8.[3]

The following diagram illustrates the proposed mechanism of apoptosis induction by hydroxy-γ-sanshool in colorectal cancer cells.

Caption: Proposed mechanism of hydroxy-γ-sanshool-induced apoptosis.

Conclusion

The discovery and isolation of hydroxy-γ-sanshool have opened new avenues for research into the therapeutic potential of natural products from the Zanthoxylum genus. The methodologies outlined in this guide provide a robust framework for researchers to isolate and study this promising bioactive compound. Further investigations into its pharmacological properties and mechanism of action are warranted to fully elucidate its potential applications in medicine and drug development.

References

-

NMR spectra of prepared hydroxy-γ-sanshool (HRS). (A) ¹H NMR spectra. (B) ¹C NMR spectra. - ResearchGate. Available at: [Link]

-

Electronic Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of γ-Sanshool and Hydroxy-γ-sanshool - ResearchGate. Available at: [Link]

-

Exploring the Antioxidant and Degradation Mechanisms of Hydroxy‐α‐sanshool as the Key Pungent Dietary Component in Sichuan Peppers and Pungent Foods: A DFT Study | Request PDF - ResearchGate. Available at: [Link]

-

Hydroxy-α-sanshool Possesses Protective Potentials on H2O2-Stimulated PC12 Cells by Suppression of Oxidative Stress-Induced Apoptosis through Regulation of PI3K/Akt Signal Pathway - PMC - PubMed Central. Available at: [Link]

-

Sanshools from Zanthoxylum genus and their antioxidant properties in vitro and in vivo. Available at: [Link]

-

(A) Sanshools from prickly ash: hydroxy-α-sanshool (HAS),... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum. Available at: [Link]

-

Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography - MDPI. Available at: [Link]

-

Possible fragmentation pathway and secondary mass spectrum of alkaloids (A: hydroxy‐β‐sanshool; B: magnoflorine). - ResearchGate. Available at: [Link]

-

Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - NIH. Available at: [Link]

-

Hydroxy-γ-sanshool from Zanthoxylum bungeanum (prickly ash) induces apoptosis of human colorectal cancer cell by activating P53 and Caspase 8 - PMC - NIH. Available at: [Link]

- CN102690208B - Method for extracting hydroxyl sanshool from zanthoxylum oil - Google Patents.

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. Available at: [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - NIH. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. Available at: [Link]

-

HPLC analysis of hydroxyl-α-sanshool standard and samples. - ResearchGate. Available at: [Link]

-

Ultrasound-assisted enzymatic extraction of hydroxy-sanshool compounds from the hydrodistillation residue of two Sichuan peppers: optimization, quantification and pungent taste contribution evaluation - RSC Publishing. Available at: [Link]

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed. Available at: [Link]

-

Ultrasound-assisted enzymatic extraction of hydroxy-sanshool compounds from the hydrodistillation residue of two Sichuan peppers: optimization, quantification and pungent taste contribution evaluation - NIH. Available at: [Link]

-

1H and 13C NMR Experiments and Chemical Shifts Calculations on Gossypol: a Compound Extracted from Cottonseeds - auremn. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Sanshools from Zanthoxylum genus and their antioxidant properties in vitro and in vivo [frontiersin.org]

- 3. Hydroxy-γ-sanshool from Zanthoxylum bungeanum (prickly ash) induces apoptosis of human colorectal cancer cell by activating P53 and Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ultrasound-assisted enzymatic extraction of hydroxy-sanshool compounds from the hydrodistillation residue of two Sichuan peppers: optimization, quantification and pungent taste contribution evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102690208B - Method for extracting hydroxyl sanshool from zanthoxylum oil - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

"chemical structure and properties of Hydroxy-gamma-Sanshool"

An In-depth Technical Guide to Hydroxy-gamma-Sanshool

Introduction

Hydroxy-gamma-sanshool (HγS) is a polyunsaturated fatty acid amide found in various plants of the Zanthoxylum genus, most notably in Sichuan peppercorns (Zanthoxylum bungeanum and Zanthoxylum piperitum).[1][2][3] It is one of the key bioactive compounds responsible for the unique tingling, numbing paresthesia characteristic of these spices.[2] Beyond its culinary significance, HγS and related sanshools have garnered substantial interest from the scientific community for their diverse pharmacological activities, including antioxidant and antitumor effects.[4][5] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for HγS, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

Hydroxy-gamma-sanshool is an N-alkyl amide characterized by a long polyunsaturated carbon chain.[2] Its precise chemical identity is crucial for understanding its biological activity and for guiding synthetic and analytical efforts.

IUPAC Name: (2E,4E,8Z,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide.[3]

The structure consists of a tetradecapentaenoic acid backbone linked via an amide bond to a 2-hydroxy-2-methylpropylamine moiety. The stereochemistry of the five double bonds is critical to its identity and function. The specific configuration—(2E, 4E, 8Z, 10E, 12E)—defines the natural isomer of hydroxy-gamma-sanshool.[2][3] This complex arrangement of cis and trans double bonds results in numerous possible conformers, which can influence the molecule's stability and biological interactions.[6][7] The presence of the hydroxyl group on the N-alkyl chain is a distinguishing feature compared to γ-sanshool and contributes to its antioxidant properties.[5]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of HγS is essential for its extraction, purification, formulation, and experimental handling. While it is often described as an oily substance, specific quantitative data is available.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₈H₂₇NO₂ | [3][8] |

| Molecular Weight | 289.42 g/mol | [3][8] |

| Appearance | Oily substance; can be crystallized into a solid.[1] | [1] |

| Solubility | Estimated water solubility: 5.224 mg/L @ 25 °C. Soluble in organic solvents like methanol and ethyl acetate. | [8] |

| Stability | Sensitive to oxygen, light, and heat, which can cause isomerization of the double bonds, hydrolysis, and oxidation.[9][10] | [9][10] |

| XlogP3-AA | 3.5 (estimated) | [3][8] |

Spectral Data: Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of HγS.

-

¹H and ¹³C NMR: Detailed NMR spectra have been published, providing a chemical fingerprint of the molecule. Key proton signals correspond to the olefinic protons of the polyene chain and the protons of the isobutyl group. Carbonyl and olefinic carbons are readily identifiable in the ¹³C NMR spectrum.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition.[4]

-

Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the amide (N-H and C=O stretching) and hydroxyl (O-H stretching) functional groups.[2]

Pharmacology and Mechanism of Action

The tingling and numbing sensation induced by sanshools is not a gustatory (taste) or olfactory (smell) response but a neurostimulatory one. The primary molecular targets of sanshools are ion channels expressed on sensory neurons. While much of the mechanistic work has focused on the related compound hydroxy-alpha-sanshool, the findings are considered largely applicable to HγS.

The leading mechanism involves the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 (the capsaicin receptor) and TRPA1 .[12][13][14] Activation of these non-selective cation channels in nociceptive (pain-sensing) and sensory neurons leads to an influx of Ca²⁺ and Na⁺ ions.[12][13][15] This influx depolarizes the neuronal membrane, triggering action potentials that are transmitted to the brain and perceived as a tingling, numbing, or sometimes irritant sensation.[12][16]

An alternative, complementary mechanism suggests that sanshools also act by inhibiting two-pore potassium (KCNK) channels, which are responsible for setting the resting membrane potential of neurons.[17] By inhibiting these "leak" channels, sanshools make neurons more excitable and prone to firing, contributing to the paresthetic effect.

Beyond its neurostimulatory effects, HγS has demonstrated significant antioxidant activity, in part due to its hydroxyl group and polyene structure.[5] Studies have shown it can enhance the activity of endogenous antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[5][18] It has also been shown to induce apoptosis in human colorectal cancer cells by activating p53 and Caspase 8, highlighting its potential in oncology research.[4]

Experimental Protocols

Extraction and Purification from Natural Sources

The extraction of HγS from Zanthoxylum pericarp is a multi-step process aimed at isolating the amide fraction from a complex matrix of oils, lipids, and other secondary metabolites. Purity is often assessed by HPLC.[9]

Rationale for Method Selection: The protocol begins with a solvent extraction chosen to solubilize the lipophilic sanshools. Subsequent steps involving defatting and chromatographic purification are necessary to remove interfering compounds and isolate HγS to a high purity (>95%), which is critical for pharmacological assays.[4][9]

Step-by-Step Protocol:

-

Initial Extraction:

-

Grind dried Zanthoxylum pericarp into a fine powder.

-

Perform an exhaustive extraction with a suitable solvent. While supercritical fluid (SCF) extraction is effective, a simpler method uses 70% ethanol or methanol at a controlled temperature (e.g., 55°C) for several hours.[4][9][19]

-

Filter the mixture and concentrate the supernatant under vacuum to yield a crude oleoresin extract.

-

-

Defatting:

-

Mix the crude extract with silica gel.

-

Wash the silica-bound extract multiple times with a non-polar solvent like anhydrous ether or petroleum ether to remove neutral lipids and highly non-polar compounds.[4] The sanshools will remain adsorbed to the silica.

-

-

Elution of Sanshool Fraction:

-

Chromatographic Purification:

-

For research-grade purity, final purification is achieved via semi-preparative High-Performance Liquid Chromatography (HPLC).[4]

-

A C18 reverse-phase column is typically used with a gradient elution program, commonly employing a mobile phase of acetonitrile and water.[4]

-

Fractions are collected and monitored by UV detection (e.g., at 270 nm).[20] Fractions corresponding to the HγS peak are pooled, and the solvent is removed to yield the purified compound.

-

Chemical Synthesis

While extraction from natural sources is common, chemical synthesis provides a route to stereochemically pure HγS, enabling the creation of analogues for structure-activity relationship (SAR) studies.[1] Syntheses are typically multi-step processes.

Rationale for Method Selection: A common strategy involves building the polyene carboxylic acid backbone and then coupling it with the required amine.[1][2] Key reactions like the Wittig reaction or Horner-Wadsworth-Emmons (HWE) reaction are employed to stereoselectively construct the carbon-carbon double bonds.[1] An alkyne-to-diene isomerization has also been used to install the (E,E)-2,4-diene moiety with high stereoselectivity.[1][2]

Exemplary Synthetic Steps (Conceptual Outline):

-

Backbone Construction: The (2E,4E,8Z,10E,12E)-tetradecapentaenoic acid intermediate is synthesized. This is the most complex part of the synthesis.

-

Purification of Intermediate: The penultimate carboxylic acid intermediate is often a crystalline solid, which allows for purification to a high level of stereochemical homogeneity via recrystallization.[1]

-

Amide Coupling:

-

Final Purification: The final product is purified using column chromatography or recrystallization to yield the pure target molecule.

An eight-step synthesis has been reported with an overall yield of 19.5%.

Applications and Future Directions

The unique sensory properties and biological activities of hydroxy-gamma-sanshool make it a molecule of significant interest.

-

Neuroscience Research: As a specific activator of TRP channels, HγS serves as a valuable pharmacological tool for studying the mechanisms of thermal sensation, pain, and neurogenic inflammation.[12][16][17]

-

Drug Development: Its demonstrated anti-inflammatory, antioxidant, and pro-apoptotic activities suggest potential therapeutic applications.[4][5] Further investigation into its efficacy and safety profile could lead to new drug candidates for inflammatory disorders or certain cancers.

-

Food and Cosmetics: The distinct tingling sensation has applications in the food industry to create novel sensory experiences and in cosmetics for products designed to produce a plumping or stimulating effect.[1]

Future research will likely focus on elucidating the precise interactions of HγS with its molecular targets, exploring its therapeutic potential through in vivo studies, and developing more efficient and scalable synthetic routes to facilitate broader investigation.

References

-

Title: Synthesis of γ-Sanshool and Hydroxy-γ-sanshool Source: ResearchGate URL: [Link]

-

Title: Synthesis of hydroxy-γ-sanshool | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of γ-Sanshool and Hydroxy-γ-sanshool Source: ResearchGate URL: [Link]

-

Title: Hydroxy-γ-sanshool from Zanthoxylum bungeanum (prickly ash) induces apoptosis of human colorectal cancer cell by activating P53 and Caspase 8 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of hydroxy-γ-sanshool Source: INIS-IAEA URL: [Link]

-

Title: Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography Source: MDPI URL: [Link]

-

Title: NMR spectra of prepared hydroxy-γ-sanshool (HRS). (A) ¹H NMR spectra.... Source: ResearchGate URL: [Link]

-

Title: Synthesis of Hydroxy-α-sanshool Source: ResearchGate URL: [Link]

-

Title: Preparation and characterization of molecularly-imprinted polymers for extraction of sanshool acid amide compounds followed by their separation from pepper oil resin derived from Chinese prickly ash (Zanthoxylum bungeanum) Source: PubMed URL: [Link]

-

Title: hydroxy-gamma-sanshool, 78886-66-5 Source: The Good Scents Company URL: [Link]

-

Title: Hydroxy-Gamma-Sanshool | C18H27NO2 | CID 14135317 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: (PDF) Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography Source: ResearchGate URL: [Link]

-

Title: Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons Source: PubMed URL: [Link]

- Title: CN102690208B - Method for extracting hydroxyl sanshool from zanthoxylum oil Source: Google Patents URL

-

Title: Sanshools from Zanthoxylum genus and their antioxidant properties in vitro and in vivo Source: Frontiers in Nutrition URL: [Link]

-

Title: Hydroxy-α-sanshool activates TRPV1 and TRPA1 in sensory neurons Source: ResearchGate URL: [Link]

-

Title: A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats Source: PubMed Central URL: [Link]

-

Title: Hydroxy-α-sanshool Research Articles Source: R Discovery URL: [Link]

-

Title: (PDF) Tris-hydroxymethyl-aminomethane enhances capsaicin-induced intracellular Ca2+ influx through transient receptor potential V1 (TRPV1) channels Source: ResearchGate URL: [Link]

-

Title: Hydroxy-α-sanshool - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Theoretical Studies on the Structural Changes of Hydroxy‐γ‐sanshool and Its Conformers as the Key Pungent Constituents in Huajiao (Sichuan Peppers): The Mechanistic Insights. Source: ResearchGate URL: [Link]

-

Title: Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum Source: MDPI URL: [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxy-Gamma-Sanshool | C18H27NO2 | CID 14135317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxy-γ-sanshool from Zanthoxylum bungeanum (prickly ash) induces apoptosis of human colorectal cancer cell by activating P53 and Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sanshools from Zanthoxylum genus and their antioxidant properties in vitro and in vivo [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hydroxy-gamma-sanshool, 78886-66-5 [thegoodscentscompany.com]

- 9. Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydroxy-α-sanshool - Wikipedia [en.wikipedia.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. researchgate.net [researchgate.net]

- 20. CN102690208B - Method for extracting hydroxyl sanshool from zanthoxylum oil - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Hydroxy-γ-Sanshool on Sensory Neurons

Introduction

Hydroxy-γ-sanshool, a key bioactive alkylamide derived from Szechuan peppers (Zanthoxylum species), is renowned for inducing a unique tingling and numbing paresthesia, a sensation distinct from the canonical pungency of compounds like capsaicin. This psychophysical profile has prompted significant scientific inquiry into its mechanism of action at the molecular and cellular levels. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of how hydroxy-γ-sanshool interacts with and modulates the activity of primary sensory neurons. The compound serves as a valuable pharmacological tool for dissecting the molecular machinery underlying somatosensation, particularly tactile and mechanosensory pathways.

The primary excitatory effect of sanshools on sensory neurons is well-established; however, the precise molecular targets have been a subject of some debate in the scientific community. Evidence points towards a dual mechanism involving the modulation of both potassium and transient receptor potential (TRP) channels, leading to the activation of specific subsets of somatosensory neurons.[1][2][3][4] This guide will delve into these mechanisms, the affected neuronal populations, and the key experimental methodologies employed to elucidate these interactions.

Part 1: Molecular Targets and Core Mechanism of Action

The leading hypothesis for the action of hydroxy-sanshool posits a primary role in the inhibition of specific two-pore domain potassium (KCNK) "leak" channels.[1][2] These channels are crucial for setting the resting membrane potential of sensory neurons. By inhibiting their function, sanshool reduces the outward flow of potassium ions, leading to membrane depolarization and subsequent neuronal excitation.

Concurrently, another body of research highlights the role of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, as direct targets for sanshool.[3][5] Activation of these non-selective cation channels results in an influx of calcium and sodium ions, also causing depolarization and neuronal firing. It is plausible that both mechanisms contribute to the overall sensory experience elicited by sanshool.

Inhibition of Two-Pore Potassium (KCNK) Channels

The primary evidence for KCNK channel inhibition comes from studies demonstrating that hydroxy-α-sanshool excites sensory neurons by blocking specific members of this family.[1][6]

-

Key KCNK Subtypes Involved: The specific KCNK channels identified as sensitive to sanshool are KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK).[1] These channels are known to be sensitive to pH and anesthetics and play a significant role in regulating neuronal excitability.[1]

-

Mechanism of Excitation: By inhibiting these leak potassium channels, sanshool effectively reduces the threshold for action potential firing. This sustained depolarization can lead to the characteristic bursting activity observed in sanshool-sensitive neurons, which is thought to underlie the tingling sensation.[7]

The following diagram illustrates the proposed mechanism of sanshool-induced neuronal excitation via KCNK channel inhibition:

Caption: Sanshool inhibits KCNK channels, leading to membrane depolarization and action potential firing.

Activation of TRP Channels

Several studies have demonstrated that hydroxy-α-sanshool can directly activate TRPV1 and TRPA1 channels.[3][5] These channels are well-known polymodal sensors involved in pain, temperature, and irritant chemical sensation.

-

TRPV1 and TRPA1 Activation: Experiments using HEK cells expressing these channels, as well as primary cultured sensory neurons, have shown that sanshool can induce inward currents and calcium influx.[3][5] This effect is often dependent on the presence of these specific channels, as demonstrated in studies using TRPV1 knockout mice where the behavioral response to sanshool was significantly reduced.[5]

-

Contribution to Sensation: The activation of TRPV1 and TRPA1 likely contributes to the pungent and irritant qualities of sanshool, complementing the tingling sensation produced by the activation of mechanoreceptors.[3][4]

The signaling pathway for TRP channel activation is depicted below:

Caption: Sanshool activates TRP channels, causing calcium influx and neuronal depolarization.

Quantitative Data Summary

| Molecular Target | Action of Sanshool | Reported IC50/EC50 | Key References |

| KCNK3 (TASK-1) | Inhibition | ~252 µM (for KCNK3/KCNK9 heteromers) | [1] |

| KCNK9 (TASK-3) | Inhibition | Not explicitly stated, but significant | [1] |

| KCNK18 (TRESK) | Inhibition | Not explicitly stated, but significant | [1] |

| TRPV1 | Activation | Weak agonist, EC50 ~5.3 µM (for γ-sanshool) | [8] |

| TRPA1 | Activation | Yes, but potency varies | [3][5] |

Part 2: Affected Sensory Neuron Subtypes

Hydroxy-γ-sanshool does not activate all sensory neurons indiscriminately. Its unique sensory profile arises from its specific action on distinct neuronal populations responsible for different modalities of touch and sensation.[1][7][9]

-

Mechanoreceptors: A primary target for sanshool is a subset of large-diameter, myelinated Aβ and Aδ fibers, which are typically associated with the detection of non-noxious mechanical stimuli like light touch and vibration.[1][7] This includes the potent activation of ultrasensitive D-hair afferents, which are rapidly adapting mechanoreceptors.[7][9] The activation of these fibers is strongly correlated with the tingling paresthesia experienced by humans.[7]

-

Nociceptors: Sanshool also excites small-diameter, unmyelinated C-fibers.[1][7] A significant portion of these are capsaicin-sensitive nociceptors, expressing TRPV1.[1] This action likely contributes to the pungent or irritant aspect of the sensation.

-

Neuronal Subtype Summary:

Part 3: Key Experimental Methodologies and Protocols

The elucidation of sanshool's mechanism of action relies on a combination of electrophysiological, imaging, and behavioral assays.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and neuronal excitability.[10][11]

Objective: To directly measure ion currents through specific channels (voltage-clamp) or changes in membrane potential and action potential firing (current-clamp) in response to sanshool application.

Workflow Diagram:

Caption: A typical workflow for whole-cell patch-clamp experiments on sensory neurons.

Step-by-Step Protocol (Whole-Cell Voltage-Clamp):

-

Neuron Preparation:

-

Recording Setup:

-

Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope.

-

Continuously perfuse with an external recording solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1.3 MgCl2, 10 glucose, 10 HEPES).[11]

-

Pull glass micropipettes to a resistance of 1-3 MΩ and fill with an appropriate internal solution (e.g., a Cs-based solution for isolating specific currents).[11]

-

-

Data Acquisition:

-

Using a micromanipulator, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Apply further suction to rupture the cell membrane, achieving the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Record baseline ionic currents.

-

Apply hydroxy-γ-sanshool via the perfusion system at a known concentration.

-

Record changes in holding current or evoked currents in response to voltage steps.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of sanshool-induced currents.

-

Construct dose-response curves to determine EC50 or IC50 values.

-

Calcium Imaging

This technique allows for the monitoring of changes in intracellular calcium concentration, a proxy for neuronal activity, in a population of cells simultaneously.

Objective: To identify which sensory neurons in a mixed culture are activated by sanshool and to co-localize this activity with responses to other known agonists (e.g., capsaicin for TRPV1).

Step-by-Step Protocol:

-

Cell Preparation and Loading:

-

Culture dissociated DRG neurons on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.

-

Wash the cells to remove excess dye and allow for de-esterification.

-

-

Imaging:

-

Mount the coverslip on an imaging setup equipped with a fluorescence microscope and a sensitive camera.

-

Acquire a baseline fluorescence signal.

-

Apply hydroxy-γ-sanshool via a perfusion system.

-

Sequentially apply other compounds like capsaicin (to identify nociceptors) and a high concentration of KCl (to identify all neurons).

-

-

Data Analysis:

-

Measure the change in fluorescence intensity over time for each individual cell.

-

A significant increase in fluorescence upon sanshool application indicates an excitatory response due to calcium influx.

-

Quantify the percentage of neurons responding to sanshool and their overlap with other agonist-sensitive populations.

-

Ex Vivo Skin-Nerve Preparation

This preparation allows for the study of sensory nerve fiber responses in a more physiologically intact system.

Objective: To record action potentials directly from the nerve fibers innervating the skin in response to chemical and mechanical stimuli.

Step-by-Step Protocol:

-

Preparation:

-

Dissect the saphenous nerve and a corresponding patch of skin from the hind limb of a rodent.

-

Mount the skin with the dermal side down in an organ bath, allowing for perfusion of the tissue.

-

Place the nerve in an adjacent chamber for electrophysiological recording.

-

-

Recording:

-

Tease the nerve into fine filaments until the activity of a single nerve fiber can be isolated.

-

Use a recording electrode to monitor action potentials.

-

Characterize the fiber type based on its conduction velocity and response to mechanical stimuli (e.g., von Frey hairs).

-

-

Stimulation:

-

Apply hydroxy-γ-sanshool to the skin preparation.

-

Record any evoked action potential bursting or changes in firing rate.

-

-

Data Analysis:

-

Correlate the response to sanshool with the specific type of mechanoreceptor or nociceptor being recorded.[7]

-

Conclusion

The mechanism of action of hydroxy-γ-sanshool on sensory neurons is multifaceted, primarily involving the inhibition of KCNK leak channels and the activation of TRP channels. This dual action on specific subsets of sensory neurons, particularly mechanoreceptors and nociceptors, provides a molecular basis for the compound's characteristic tingling and numbing sensation. The experimental protocols detailed in this guide represent the core methodologies that have been instrumental in advancing our understanding and provide a framework for future research into the pharmacology of somatosensation. The continued study of sanshool and its derivatives holds significant promise for the development of novel analgesics and therapeutic agents targeting sensory nerve dysfunction.

References

-

Bautista, D. M., Sigal, Y. M., Milstein, A. D., Garrison, J. L., Zorn, J. A., Tsuruda, P. R., & Julius, D. (2008). Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels. Nature Neuroscience, 11(7), 772–779. [Link]

-

Bautista, D. M., et al. (2008). Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels. PubMed Central. [Link]

-

Sigal, Y. M. (2008). Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels. eScholarship, University of California. [Link]

-

Lennertz, R. C., Waite, J. S., Zuniga, J. A., & Stucky, C. L. (2010). Physiological Basis of Tingling Paresthesia Evoked by Hydroxy-α-Sanshool. The Journal of Neuroscience, 30(12), 4353–4361. [Link]

-

Koo, J., Jang, Y., Oh, U., & Jung, J. (2007). Hydroxy-α-sanshool activates TRPV1 and TRPA1 in sensory neurons. The European Journal of Neuroscience, 26(7), 1845–1853. [Link]

-

Bautista, D. M., et al. (2008). Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels. Semantic Scholar. [Link]

-

Bautista, D. M., et al. (2008). Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels. ResearchGate. [Link]

-

Klein, A. H., Sawyer, T. L., Carstens, M. I., & Carstens, E. (2011). A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats. Journal of Neurophysiology, 105(5), 2249–2260. [Link]

-

Lennertz, R. C., et al. (2010). Physiological Basis of Tingling Paresthesia Evoked by Hydroxy-α-Sanshool. ResearchGate. [Link]

-

Koo, J., et al. (2007). Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons. PubMed. [Link]

-

Wikipedia contributors. (2023, December 14). Hydroxy-α-sanshool. In Wikipedia, The Free Encyclopedia. [Link]

-

Albin, K. C., & Simons, C. T. (2010). Psychophysical Evaluation of a Sanshool Derivative (Alkylamide) and the Elucidation of Mechanisms Subserving Tingle. PLoS ONE, 5(3), e9520. [Link]

-

Lennertz, R. C., et al. (2010). Physiological basis of tingling paresthesia evoked by hydroxy-alpha-sanshool. PubMed. [Link]

-

Filingeri, D., & Ackerley, R. (2017). Sanshool on The Fingertip Interferes with Vibration Detection in a Rapidly-Adapting (RA) Tactile Channel. Frontiers in Physiology, 7, 663. [Link]

-

Jacobsen, J. A., & Torssell, K. B. G. (2012). Synthesis of γ-Sanshool and Hydroxy-γ-sanshool. ResearchGate. [Link]

-

Starowicz, K., & Di Marzo, V. (2020). Chapter 6: Natural Compounds and Synthetic Drugs Targeting the Ionotropic Cannabinoid Members of Transient Receptor Potential (TRP) Channels. In The Royal Society of Chemistry. [Link]

-

Sugai, E., Morimitsu, Y., & Kubota, K. (2005). Pungent qualities of sanshool-related compounds evaluated by a sensory test and activation of rat TRPV1. Bioscience, Biotechnology, and Biochemistry, 69(10), 1951–1957. [Link]

-

de Lacerda, J. T., et al. (2021). Electrophysiology study using patch clamp technique in sensory neurons. ResearchGate. [Link]

-

Stoelzle-Feix, S., et al. (2019). Functional endpoints from human iPSC- derived sensory neurons for pain drug discovery. Neuroservices Alliance. [Link]

Sources

- 1. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physiological Basis of Tingling Paresthesia Evokedby Hydroxy-α-Sanshool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pungent qualities of sanshool-related compounds evaluated by a sensory test and activation of rat TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Electrophysiology study using patch clamp technique in sensory neurons | Brazilian Journal of Case Reports [bjcasereports.com.br]

- 11. Functional endpoints from human iPSC- derived sensory neurons for pain drug discovery - Neuroservices-Alliance [neuroservices-alliance.com]

"biosynthesis pathway of sanshools in Zanthoxylum species"

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of sanshools, the characteristic pungent and neurostimulatory alkylamides found in plants of the Zanthoxylum genus, commonly known as Sichuan pepper. We delve into the molecular architecture of the sanshool biosynthetic pathway, elucidating the precursor molecules, key enzymatic players, and intermediate compounds. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the methodologies used to uncover this pathway, including transcriptomic analysis and functional gene validation. Furthermore, we present quantitative data and detailed experimental protocols to provide a practical framework for future research and application in metabolic engineering and pharmaceutical development.

Introduction

The Chemistry and Pharmacology of Sanshools

Sanshools are a class of bioactive N-alkylamides responsible for the unique tingling and numbing sensation associated with the consumption of Sichuan pepper.[1] The most abundant and potent of these compounds is hydroxy-α-sanshool.[2] Structurally, sanshools consist of a polyunsaturated fatty acid chain attached to an amine-derived moiety via an amide bond.[3] This amphiphilic nature is believed to be crucial for their interaction with neuronal ion channels, such as KCNK3, KCNK9, and KCNK18, which underlies their characteristic sensory effects.[1] Beyond their culinary significance, sanshools have garnered considerable interest for their potential pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties, making them attractive targets for drug discovery.[4][5]

Significance of the Biosynthetic Pathway

Elucidating the biosynthetic pathway of sanshools is paramount for several reasons. From an agricultural perspective, understanding the genetic and enzymatic control of sanshool production can inform breeding programs for Zanthoxylum species with enhanced flavor profiles and higher yields of desired compounds.[2] In the realm of biotechnology, identifying the complete set of biosynthetic genes opens the door to metabolic engineering, enabling the heterologous production of sanshools in microbial or plant-based systems. This could provide a sustainable and scalable alternative to extraction from natural sources.[6] For pharmaceutical development, a thorough knowledge of the pathway is essential for producing specific sanshool analogues and for exploring their therapeutic potential.

The Sanshool Biosynthesis Pathway: A Molecular Journey

The biosynthesis of sanshools is a fascinating example of metabolic convergence, utilizing precursors from both fatty acid and amino acid metabolism. The overall pathway can be dissected into two primary branches that ultimately converge in a final condensation step.

Branch 1: Formation of the Unsaturated Fatty Acyl-CoA Moiety

The long, polyunsaturated carbon chain of sanshools originates from fatty acid biosynthesis. This process involves a series of key enzymatic steps that elongate and introduce double bonds into the growing acyl chain.

-

Fatty Acid Synthesis Initiation: The process begins with the foundational steps of fatty acid synthesis, involving enzymes like acetyl-CoA carboxylase.

-

Elongation and Desaturation: The key enzymes responsible for creating the specific unsaturated fatty acid precursors for sanshools are Fatty Acid Desaturases (FADs) and Long-Chain Acyl-CoA Synthetases (ACSL).[7] Transcriptome analyses of Zanthoxylum bungeanum have identified multiple genes encoding these enzymes that are highly expressed during fruit development when sanshool accumulation is at its peak.[2][8] Specifically, ZbFAD2 has been shown to be a vital enzyme in this process; its expression in transgenic plants leads to a significant increase in hydroxy-α-sanshool content.[2]

-

Activation: The resulting polyunsaturated fatty acid is then activated to its coenzyme A (CoA) thioester form by an ACSL, preparing it for the final condensation step.[7]

Branch 2: Generation of the Amine Moiety

The amine portion of sanshools is derived from branched-chain amino acids (BCAAs), primarily valine.[7][9] This branch of the pathway involves enzymatic modifications to produce the necessary amine precursor.

-

Amino Acid Precursors: The biosynthesis of BCAAs like valine, leucine, and isoleucine is significantly enriched during pericarp development, providing the initial substrates.[7]

-

Decarboxylation and Hydroxylation: A key step is the decarboxylation of the amino acid, likely catalyzed by a branched-chain amino acid (BCAA) decarboxylase.[7] Subsequent hydroxylation, potentially by a cytochrome P450 hydroxylase, yields the final amine precursor, such as 2-hydroxy-2-methylpropanamine.[7]

The Final Condensation Step

The culmination of the pathway is the amide bond formation between the activated polyunsaturated fatty acyl-CoA and the amine precursor. This reaction is thought to be catalyzed by an uncharacterized acyltransferase.[7] The resulting N-alkylamide is the final sanshool product.

Below is a diagram illustrating the proposed biosynthetic pathway.

Proposed biosynthesis pathway of sanshools in Zanthoxylum species.

Methodologies for Pathway Elucidation

The elucidation of the sanshool biosynthetic pathway has been largely driven by modern multi-omics approaches, combining transcriptomics with metabolomics to identify candidate genes and validate their functions.

Transcriptome Analysis for Candidate Gene Discovery

As a Senior Application Scientist, my experience has shown that transcriptome sequencing (RNA-Seq) is the most powerful initial step for gene discovery in non-model organisms like Zanthoxylum. By comparing the transcriptomes of tissues with high and low sanshool accumulation (e.g., different developmental stages of the pericarp), we can identify differentially expressed genes (DEGs) that are likely involved in the biosynthesis.[8][10]

The causality here is straightforward: genes responsible for producing a metabolite will be highly transcribed when and where that metabolite is being actively synthesized. Several studies have successfully used this approach to identify candidate genes encoding FADs, ACSLs, and enzymes involved in amino acid metabolism.[2][7][8]

Below is a workflow diagram for this process.

Workflow for candidate gene discovery in sanshool biosynthesis.

Detailed Protocol: qRT-PCR Validation of Candidate Genes

This protocol provides a self-validating system to confirm the expression patterns observed in the RNA-Seq data.

Objective: To validate the differential expression of candidate sanshool biosynthesis genes (e.g., ZbFAD2) identified from transcriptome analysis.

Materials:

-

Zanthoxylum pericarp samples from different developmental stages (stored at -80°C).

-

TRIzol reagent.

-

High-capacity cDNA Reverse Transcription Kit.

-

SYBR Green PCR Master Mix.

-

Gene-specific primers for candidate genes and a reference gene (e.g., actin).

-

qRT-PCR instrument.

Methodology:

-

RNA Extraction:

-

Homogenize 100 mg of frozen pericarp tissue in liquid nitrogen.

-

Extract total RNA using TRIzol reagent following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA Reverse Transcription Kit.

-

Include a no-reverse transcriptase control to check for genomic DNA contamination.

-

-

qRT-PCR:

-

Prepare a 20 µL reaction mix containing: 10 µL SYBR Green PCR Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

Run the reaction on a qRT-PCR instrument with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Perform a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Compare the expression levels across the different developmental stages. A positive result, confirming the RNA-Seq data, would show significantly higher expression of the candidate gene during the stages of high sanshool accumulation.[2]

-

Functional Validation of Biosynthetic Enzymes

Identifying a candidate gene is only the first step. To definitively prove its function, in vitro or in vivo characterization is essential.

-

In Vitro Enzyme Assays: This involves expressing the candidate gene in a heterologous system (e.g., E. coli or yeast), purifying the recombinant protein, and testing its ability to convert the putative substrate into the expected product.

-

In Vivo Validation: A more robust method is to express the gene in a model plant like Nicotiana benthamiana or Arabidopsis thaliana.[2] The accumulation of the target metabolite (or a downstream product) in the transgenic plant provides strong evidence for the gene's function. For example, the transient expression of ZbFAD2 in N. benthamiana resulted in a significant increase in hydroxy-α-sanshool levels, confirming its role in the pathway.[2]

Quantitative Insights

Transcriptome studies have provided valuable quantitative data on the expression of genes potentially involved in sanshool biosynthesis.

| Gene Family | Number of Unigenes Identified in Z. bungeanum Transcriptome | Expression Pattern | Reference |

| Long-Chain Acyl-CoA Synthetase (ACSL) | 28 | Upregulated during fruit development | [7] |

| Fatty Acyl-ACP Thioesterase B (FATB) | 22 | Upregulated during fruit development | [7] |

| Fatty Acid Desaturase (FAD) | 24 | Upregulated during fruit development | [7] |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Multiple DEGs | Upregulated at later developmental stages | [8] |

Future Directions and Applications

While significant progress has been made, several aspects of the sanshool biosynthetic pathway remain to be fully elucidated.

-

Identification of the Acyltransferase: The enzyme responsible for the final condensation step has not yet been identified. This is a critical missing piece of the puzzle.

-

Regulatory Mechanisms: The transcriptional regulation of the pathway is poorly understood. Identifying the transcription factors that control the expression of the biosynthetic genes could allow for the targeted manipulation of sanshool production.[8]

-

Metabolic Engineering: With the identification of key genes like ZbFAD2, there is now a clear path toward the heterologous production of sanshools in microbial systems. This could lead to the industrial-scale synthesis of these valuable compounds for use in the food, pharmaceutical, and cosmetic industries.

Conclusion

The biosynthesis of sanshools in Zanthoxylum species is a complex and elegant metabolic pathway that combines elements of fatty acid and amino acid metabolism. Through the application of advanced techniques like RNA-Seq and functional genomics, researchers have begun to unravel the genetic and enzymatic machinery responsible for producing these unique compounds. The continued exploration of this pathway not only deepens our fundamental understanding of plant biochemistry but also paves the way for exciting applications in metabolic engineering and the development of novel therapeutic agents.

References

-

Accumulation and biosynthesis of hydroxyl-α-sanshool in varieties of Zanthoxylum bungeanum Maxim. by HPLC-fingerprint and transcriptome analyses. (2021). ResearchGate. Available at: [Link]

-

The metabolic pathways and protein families for sanshool biosynthesis. (n.d.). ResearchGate. Available at: [Link]

-

Transcriptome and Metabolome Profiling Provide Insights into Flavonoid Biosynthesis and the Mechanism of Color Formation in Zanthoxylum bungeanum Maxim. (2023). PubMed Central. Available at: [Link]

-

De novo transcriptome assembly of Zanthoxylum bungeanum using Illumina sequencing for evolutionary analysis and simple sequence repeat marker development. (2017). Scientific Reports. Available at: [Link]

-

Identification of the candidate genes related to sanshool biosynthesis in Zanthoxylum bungeanum by comparative RNA sequencing analysis. (2020). ScienceAsia. Available at: [Link]

-

Integrated Analysis of Metabolome and Transcriptome Data for Uncovering Flavonoid Components of Zanthoxylum bungeanum Maxim. Leaves Under Drought Stress. (2022). Frontiers in Plant Science. Available at: [Link]

-

Table_2_Integrated Analysis of Metabolome and Transcriptome Data for Uncovering Flavonoid Components of Zanthoxylum bungeanum Maxim. Leaves Under Drought Stress.XLS. (2022). Frontiers. Available at: [Link]

-

Sanshools from Zanthoxylum genus and their antioxidant properties in vitro and in vivo. (2024). Frontiers in Pharmacology. Available at: [Link]

-

Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization. (2023). Journal of Ethnopharmacology. Available at: [Link]

-

Identification of the candidate genes related to sanshool biosynthesis in Zanthoxylum bungeanum by comparative RNA sequencing analysis. (n.d.). ScienceAsia. Available at: [Link]

-

Identification of the candidate genes related to sanshool biosynthesis in Zanthoxylum bungeanum by comparative RNA sequencing analysis | Request PDF. (2020). ResearchGate. Available at: [Link]

-

Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum. (2022). Molecules. Available at: [Link]

-

Hydroxy-α-sanshool isolated from Zanthoxylum bungeanum Maxim. has antidiabetic effects on high-fat-fed and streptozotocin-treated mice via increasing glycogen synthesis by regulation of PI3K/Akt/GSK-3β/GS signaling. (2022). Frontiers in Pharmacology. Available at: [Link]

-

(PDF) Identification of the Candidate Genes Related to. (n.d.). Amanote Research. Available at: [Link]

-

Effects of Hydroxy-Alpha-Sanshool on Intestinal Metabolism in Insulin-Resistant Mice. (2023). PubMed Central. Available at: [Link]

-

In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules. Available at: [Link]

-

Synthesis of Hydroxy-α-sanshool. (2021). ResearchGate. Available at: [Link]

-